molecular formula C10H10BrNS B2462951 2-methyl-4-phenyl-1,3-thiazole Hydrobromide CAS No. 34161-30-3

2-methyl-4-phenyl-1,3-thiazole Hydrobromide

Cat. No.: B2462951
CAS No.: 34161-30-3
M. Wt: 256.16
InChI Key: AWQVYWSCEGUUHF-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-1,3-thiazole Hydrobromide is a heterocyclic organic compound that contains a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide typically involves the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-1,3-thiazole Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-phenyl-1,3-thiazole Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-methyl-4-phenyl-1,3-thiazole Hydrobromide can be compared with other thiazole derivatives:

Uniqueness

The unique combination of the methyl and phenyl groups on the thiazole ring in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other thiazole derivatives .

Biological Activity

2-Methyl-4-phenyl-1,3-thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and its potential applications in various fields, including medicine and agriculture.

This compound is synthesized through the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The general procedure involves:

  • Starting Materials : 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.
  • Reaction Conditions : Typically conducted in an organic solvent (e.g., methanol or ethanol) at room temperature.
  • Product Isolation : The product is isolated by filtration and purified through recrystallization.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study indicated that thiazole derivatives possess significant antibacterial properties, potentially disrupting bacterial cell walls and metabolic processes .

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, in vitro studies have revealed that it can inhibit the proliferation of human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells . The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest its potential as an anticancer agent.

Cell LineIC50 (µM)
HepG215
HT-2920
MCF-725

Neuroprotective Effects

Preliminary studies indicate that this compound may exert neuroprotective effects , potentially through modulation of oxidative stress pathways. It has been suggested that compounds with thiazole rings can influence biochemical pathways related to inflammation and cell survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Modulation : It appears to affect pathways related to oxidative stress, which is crucial in cancer progression and neurodegeneration .

Case Studies

Several studies have investigated the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .
  • Cytotoxicity Assessment : In vitro assays showed that the compound selectively inhibited tumor cell proliferation compared to normal cells, suggesting a favorable therapeutic index .
  • Neuroprotection : Research highlighted its potential in protecting neuronal cells from oxidative damage, indicating a role in neurodegenerative disease treatment .

Properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVYWSCEGUUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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